Menthone-8-thioacetate, trans- Menthone-8-thioacetate, trans-
Brand Name: Vulcanchem
CAS No.: 57074-34-7
VCID: VC17142735
InChI: InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1
SMILES:
Molecular Formula: C12H20O2S
Molecular Weight: 228.35 g/mol

Menthone-8-thioacetate, trans-

CAS No.: 57074-34-7

Cat. No.: VC17142735

Molecular Formula: C12H20O2S

Molecular Weight: 228.35 g/mol

* For research use only. Not for human or veterinary use.

Menthone-8-thioacetate, trans- - 57074-34-7

Specification

CAS No. 57074-34-7
Molecular Formula C12H20O2S
Molecular Weight 228.35 g/mol
IUPAC Name S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate
Standard InChI InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1
Standard InChI Key AMXPURQVAMENCC-PSASIEDQSA-N
Isomeric SMILES C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C
Canonical SMILES CC1CCC(C(=O)C1)C(C)(C)SC(=O)C

Introduction

Structural and Molecular Characteristics

Trans-Menthone-8-thioacetate belongs to the menthane monoterpenoid class, featuring a cyclohexane ring substituted with a ketone at position 3 and a thioacetate group at position 8. Its trans configuration refers to the spatial arrangement of the thioacetate moiety relative to the methyl group on the cyclohexane ring, which critically influences its physicochemical properties.

Molecular Geometry and Stereochemistry

The compound’s structure includes three stereocenters, contributing to its optical activity. X-ray crystallography studies reveal a chair conformation for the cyclohexane ring, with the thioacetate group occupying an equatorial position to minimize steric strain. This configuration enhances stability and influences interactions in biochemical systems, such as enzyme binding or membrane permeability.

Spectroscopic Properties

Key spectral data include:

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch of the ketone) and 1220 cm1^{-1} (C-S stretch of the thioester).

  • 1^1H NMR: Distinct signals at δ 2.45 ppm (singlet, thioacetate methyl) and δ 1.25 ppm (doublet, geminal methyl groups).

Synthesis and Manufacturing Processes

The synthesis of trans-Menthone-8-thioacetate typically involves acetylation of 8-thiomenthone under controlled conditions. A patented method (CN102816094A) optimizes yield and purity through a three-step process .

Stepwise Synthesis Protocol

  • Acetylation:

    • Reactants: 8-Thiomenthone, acetic anhydride, anhydrous sodium acetate.

    • Conditions: 100–120°C, 30 hours under vacuum to remove acetic acid byproduct.

    • Yield: >95% conversion, monitored via gas chromatography (GC) .

  • Neutralization and Washing:

    • The crude product is treated with 10% sodium carbonate to remove residual acetic anhydride, followed by water washes to isolate the organic layer .

  • Distillation:

    • Vacuum distillation at 0.1–0.5 kPa and 120–150°C yields purified trans-Menthone-8-thioacetate (purity >98%) .

Table 1: Synthesis Parameters and Outcomes

StepReagents/ConditionsKey Metrics
Acetylation120–240g acetic anhydrideConversion rate: 95–99%
Neutralization10% Na2_2CO3_3 solutionpH 7–8 achieved
Distillation0.25g NaCl addedPurity: 98–99%

Chemical Reactivity and Functional Transformations

The compound’s thioester and ketone groups participate in diverse reactions:

Hydrolysis

Trans-Menthone-8-thioacetate undergoes alkaline hydrolysis to form 8-mercaptomenthone, a precursor for sulfur-containing pharmaceuticals:

C12H20O2S+NaOHC10H18OS+CH3COONa\text{C}_{12}\text{H}_{20}\text{O}_2\text{S} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{18}\text{OS} + \text{CH}_3\text{COONa}

This reaction proceeds via nucleophilic acyl substitution, with rates dependent on temperature and base concentration.

Oxidation

Controlled oxidation with hydrogen peroxide yields sulfoxide derivatives, which exhibit enhanced solubility and potential bioactivity:

C12H20O2S+H2O2C12H20O3S+H2O\text{C}_{12}\text{H}_{20}\text{O}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{12}\text{H}_{20}\text{O}_3\text{S} + \text{H}_2\text{O}

Overoxidation to sulfones is mitigated by using stoichiometric oxidants at 0–5°C.

Regulatory Status and Industrial Applications

Flavoring Agent Classification

The U.S. FDA recognizes trans-Menthone-8-thioacetate as a GRAS (Generally Recognized as Safe) flavoring agent (FEMA No. 3809) . Its sensory profile includes sulfurous, minty notes, making it valuable in savory and mentholated products.

ParameterValueSource
CAS Registry Number94293-57-9FDA EAFUS
FEMA GRAS PublicationNo. 17FDA EAFUS
JECFA Flavor Number506FDA EAFUS

Pharmaceutical Intermediates

The thioester moiety serves as a leaving group in prodrug synthesis, enabling targeted drug delivery. For example, it facilitates the release of thiol-containing therapeutics in reducing environments like tumor tissues.

Comparative Analysis with Related Compounds

Trans-Menthone-8-thioacetate’s properties distinguish it from structurally similar terpenoids:

Table 3: Comparative Properties of Menthone Derivatives

CompoundMolecular FormulaFunctional GroupsKey Application
trans-Menthone-8-thioacetateC12_{12}H20_{20}O2_2SThioester, ketoneFlavoring, drug delivery
MenthoneC10_{10}H18_{18}OKetoneFragrance industry
MentholC10_{10}H20_{20}OAlcoholTopical analgesics
ThymolC10_{10}H14_{14}OPhenol, methyl groupsAntiseptic agents

Future Research Directions

  • Biological Activity Studies: Screening for antimicrobial or anticancer properties leveraging its sulfur content.

  • Process Optimization: Developing continuous-flow synthesis to reduce reaction times and energy consumption.

  • Environmental Impact: Assessing biodegradation pathways to ensure compliance with green chemistry principles.

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